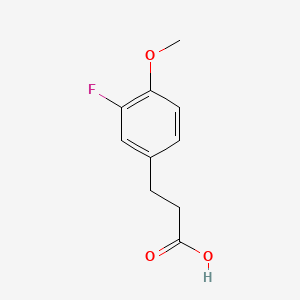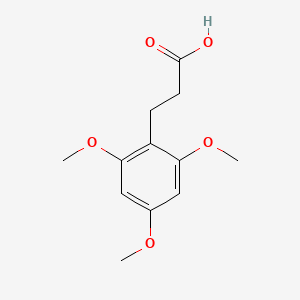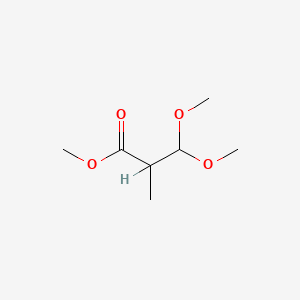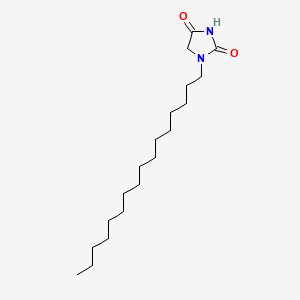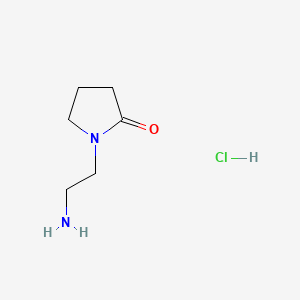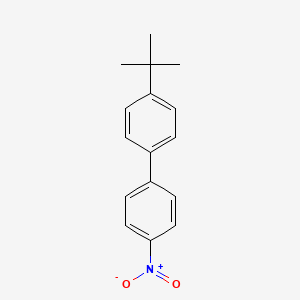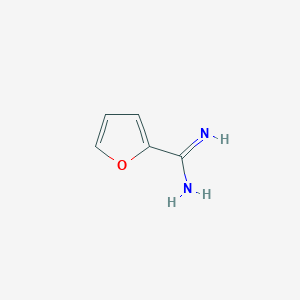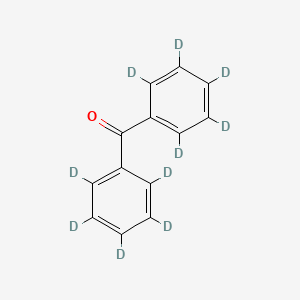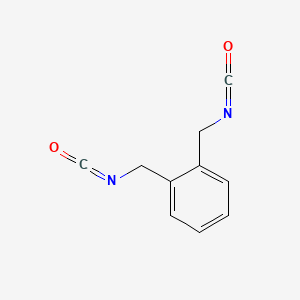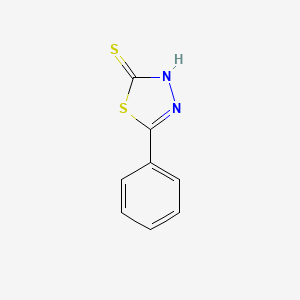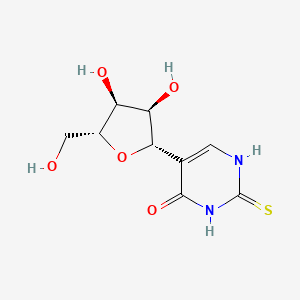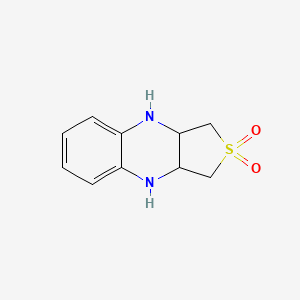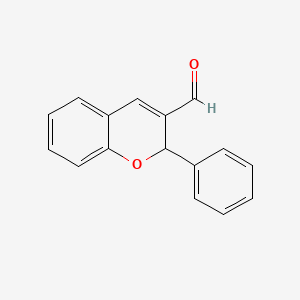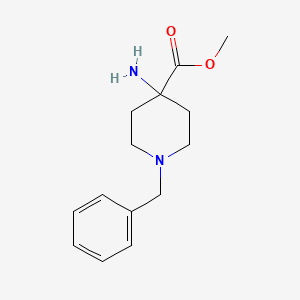![molecular formula C14H20N2O5S B1335071 4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid CAS No. 125393-21-7](/img/structure/B1335071.png)
4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid” is a chemical compound with the molecular formula C14H20N2O5S and a molecular weight of 328.38 . It is used for research purposes .
Synthesis Analysis
The synthesis of morpholines, which are frequently found in biologically active molecules and pharmaceuticals, has been described in recent advances. They are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A specific synthesis method for a similar compound, “4-(Morpholine-4-sulfonyl)-phenylamine”, involves a multi-step reaction with chlorosulfonic acid, pyridine, and sodium hydroxide in methanol .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17NO6S/c16-13(5-6-14(17)18)11-1-3-12(4-2-11)22(19,20)15-7-9-21-10-8-15/h1-4H,5-10H2,(H,17,18) .Chemical Reactions Analysis
Morpholines are synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . The synthesis involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .科学的研究の応用
Antimicrobial and Modulating Activity
One significant application of 4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid, and its related compounds, lies in its antimicrobial properties. For example, 4-(Phenylsulfonyl) morpholine, a compound with a morpholine group, shows antimicrobial and modulating activity against various microorganisms including Staphylococcus aureus and Escherichia coli. This compound, when combined with other antibiotics like amikacin, can significantly reduce the minimum inhibitory concentration, enhancing the antibiotic's effectiveness against resistant strains (Oliveira et al., 2015).
Chemical Transformations and Synthesis
Chemical transformations and synthesis represent another area of application. An effective synthesis method of 6‐(morpholine‐4‐sulfonyl)‐2,3,4‐quinolinetricarboxylic acid, involving the Pfitzinger reaction, showcases the potential in chemical synthesis. This compound exhibits interesting pharmacological activities, indicating the broad scope of these morpholine derivatives in drug design and chemical research (Kravchenko et al., 2006).
Analgesic and Biological Activity
Morpholine derivatives also exhibit analgesic activities. For instance, compounds like 4-Aryl-2-N-morpholino-4-oxo-2-butenoic acids have been found to display moderate antimicrobial and analgesic activity. This indicates their potential as lead compounds in the development of new analgesics or antimicrobials (Koz’minykh et al., 2004).
Electrocatalytic and Corrosion Inhibition Applications
Compounds with a morpholine structure are also studied in the field of electrocatalysis and corrosion inhibition. They have shown efficacy in retarding hydrogen evolution and ionization of iron in acidic solutions, suggesting their utility in corrosion prevention and electrochemical applications (Szauer & Klenowicz, 1975).
Medical Imaging and Diagnostic Applications
In the field of medical imaging, morpholine derivatives have shown promise. For instance, radioiodinated 4-( p-iodophenyl)butyric acid, a compound with a morpholine structure, has been explored as a versatile agent for in vivo imaging, especially in single-photon emission computed tomography. Its ability to bind to albumin and its stable nature make it a candidate for various diagnostic applications (Wen et al., 2019).
Safety And Hazards
特性
IUPAC Name |
4-(4-morpholin-4-ylsulfonylanilino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c17-14(18)2-1-7-15-12-3-5-13(6-4-12)22(19,20)16-8-10-21-11-9-16/h3-6,15H,1-2,7-11H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUFYGYQDNEKEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

